molecular formula C23H16N2O2 B2456428 methyl 1-(naphthalen-1-yl)-9H-beta-carboline-3-carboxylate CAS No. 376375-19-8

methyl 1-(naphthalen-1-yl)-9H-beta-carboline-3-carboxylate

Cat. No.: B2456428
CAS No.: 376375-19-8
M. Wt: 352.393
InChI Key: BFZYOMFGUNUKJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(naphthalen-1-yl)-9H-beta-carboline-3-carboxylate is a complex organic compound that belongs to the class of beta-carbolines. Beta-carbolines are a group of naturally occurring alkaloids found in various plants and animals. They are known for their diverse biological activities, including psychoactive, antimicrobial, and anticancer properties. The naphthalene moiety in this compound adds to its structural complexity and potential biological activity.

Properties

IUPAC Name

methyl 1-naphthalen-1-yl-9H-pyrido[3,4-b]indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O2/c1-27-23(26)20-13-18-16-10-4-5-12-19(16)24-22(18)21(25-20)17-11-6-8-14-7-2-3-9-15(14)17/h2-13,24H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFZYOMFGUNUKJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=C2C(=C1)C3=CC=CC=C3N2)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(naphthalen-1-yl)-9H-beta-carboline-3-carboxylate typically involves multi-step organic reactions. One common method starts with the condensation of tryptamine with an appropriate aldehyde to form a Schiff base, followed by cyclization to yield the beta-carboline core. The naphthalene group is then introduced through a Friedel-Crafts acylation reaction. Finally, esterification with methanol produces the desired methyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(naphthalen-1-yl)-9H-beta-carboline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes within the molecule to alcohols.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as alkyl or acyl groups, onto the aromatic rings .

Scientific Research Applications

Chemical Synthesis Applications

Building Block for Complex Molecules
This compound serves as a crucial building block in organic synthesis. Its structural complexity allows for the creation of various derivatives that can exhibit enhanced biological properties. For instance, it has been utilized in the synthesis of other beta-carboline derivatives through methods such as oxidative decarboxylation and Friedel-Crafts acylation, which facilitate the introduction of functional groups necessary for developing new pharmaceuticals .

Optimization of Synthetic Methods
Recent studies have demonstrated efficient synthetic routes for producing methyl 1-(naphthalen-1-yl)-9H-beta-carboline-3-carboxylate. For example, one method involves the condensation of tryptamine with naphthalene derivatives followed by cyclization and esterification, yielding high purity and yield . These optimized methods are essential for scaling up production for industrial applications.

Biological Research Applications

Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Its mechanism involves the disruption of microbial cell membranes, making it a candidate for developing new antimicrobial agents .

Anticancer Activity
The compound has shown promise in anticancer research, particularly against colorectal cancer cells. Studies suggest that it may inhibit Wnt signaling pathways, which are crucial in cancer progression. This property positions it as a potential therapeutic agent in oncology . Furthermore, its derivatives have been explored for their ability to induce apoptosis in cancer cells.

Medicinal Applications

Psychoactive Effects
this compound is being investigated for its psychoactive properties, similar to other beta-carbolines known for their effects on neurotransmitter systems. This could lead to applications in treating neurological disorders such as depression and anxiety .

Potential as a Neurological Therapeutic Agent
Due to its interaction with various molecular targets, including DNA and proteins, this compound may offer therapeutic benefits in neurodegenerative diseases. Its ability to modulate enzyme activity involved in cellular signaling pathways further supports its potential use in medicinal chemistry .

Industrial Applications

Development of New Materials
The unique chemical structure of this compound allows it to be explored for applications beyond pharmaceuticals. Its derivatives are being studied for use in developing new materials with specific electronic or optical properties, which can be beneficial in industries such as electronics and photonics.

Mechanism of Action

The mechanism of action of methyl 1-(naphthalen-1-yl)-9H-beta-carboline-3-carboxylate involves its interaction with various molecular targets and pathways. It is known to bind to DNA and proteins, affecting their function. The compound can also inhibit enzymes involved in cell signaling and metabolism, leading to its diverse biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This structural feature distinguishes it from other beta-carbolines and contributes to its unique chemical and biological properties .

Biological Activity

Methyl 1-(naphthalen-1-yl)-9H-beta-carboline-3-carboxylate is a complex organic compound classified under beta-carbolines, which are naturally occurring alkaloids known for their diverse biological activities. This compound exhibits potential psychoactive , antimicrobial , and anticancer properties , making it a subject of interest in various fields of research, including medicinal chemistry and pharmacology.

Chemical Structure and Synthesis

The compound features a naphthalene moiety, which enhances its structural complexity and biological activity. The synthesis of this compound typically involves multi-step organic reactions, starting with the condensation of tryptamine with an aldehyde to form a Schiff base, followed by cyclization to yield the beta-carboline core. The introduction of the naphthalene group is achieved through Friedel-Crafts acylation, and esterification with methanol produces the final methyl ester.

Anticancer Properties

Research indicates that this compound possesses significant anticancer activity. It has been shown to induce cell cycle arrest in the G2/M phase, selectively inhibiting various cancer cell lines. For instance, studies report IC50 values as low as 80 nM against breast and pancreatic cancer cells, highlighting its potency in targeting aggressive cancer types.

Cancer Cell Line IC50 (nM)
Breast (MCF-7)130
Breast (MDA-MB-468)80
Pancreatic (Panc-1)200
Colon (HCT116)130
Melanoma (A375)130

Psychoactive Effects

The compound's psychoactive effects are attributed to its interaction with central benzodiazepine receptors. It has been observed to exhibit anxiogenic properties, acting as an inverse agonist at these receptors. This suggests potential applications in treating anxiety disorders, although further studies are required to fully understand its effects on human subjects.

Antimicrobial Activity

This compound also demonstrates antimicrobial activity against various pathogens. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways within microbial cells.

The mechanism of action for this compound involves binding to DNA and proteins, influencing their function by inhibiting enzymes critical for cell signaling and metabolism. This multifaceted interaction profile contributes to its diverse biological effects.

Case Studies and Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of beta-carbolines, including this compound. For example:

  • Study on Anticancer Activity : A study published in Chemistry Reviews demonstrated that modifications at specific positions on the beta-carboline scaffold significantly affected antiproliferative activity across different cancer cell lines .
  • Psychoactive Research : Another investigation into beta-carbolines revealed that compounds similar to this compound could modulate neurotransmitter systems, indicating potential therapeutic avenues for neurological disorders .

Q & A

Q. What are the optimized synthetic routes for methyl 1-(naphthalen-1-yl)-9H-β-carboline-3-carboxylate, and how do reaction conditions influence yield?

Methodological Answer: Key synthetic strategies involve Pictet-Spengler cyclization or Friedel-Crafts alkylation to construct the β-carboline core. For example, β-carboline intermediates (e.g., tetrahydro-β-carbolines) are synthesized by condensing tryptophan derivatives with aldehydes/ketones under acidic conditions . Chloroacetyl chloride can be used to functionalize the β-carboline scaffold, as described in a protocol where NaHCO₃ and CHCl₃ are employed under N₂ at 0°C to achieve ~60–90% yields after crystallization . Optimizing stoichiometry (e.g., 1:2 molar ratio of β-carboline to acylating agent) and solvent polarity (CHCl₃ vs. CH₂Cl₂) significantly impacts purity and yield.

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

Methodological Answer: 1H-NMR is essential for confirming regioselectivity of the naphthalene substitution and β-carboline backbone. Key diagnostic signals include:

  • Aromatic protons : Multiplets between δ 7.0–7.7 ppm for naphthalene and β-carboline moieties .
  • Methyl ester group : A singlet near δ 3.8–4.0 ppm .
  • NH protons : Broad signals at δ 9.0–10.0 ppm for the 9H position .
    High-resolution mass spectrometry (HRMS) and elemental analysis (e.g., C, H, N percentages) further validate molecular composition .

Q. How should researchers design initial biological screening assays for this compound?

Methodological Answer: Prioritize in vitro assays to evaluate:

  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations.
  • Enzyme inhibition : Screen against kinases (e.g., CDK2) or DNA topoisomerases via fluorescence-based assays .
    Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate replicates to ensure reproducibility.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?

Methodological Answer:

  • Modify substituents : Synthesize analogs with halogen (Cl, F), hydroxyl, or methyl groups at the naphthalene or β-carboline positions .
  • Assay comparators : Test analogs against parental compounds in parallel assays (e.g., IC₅₀ comparisons).
  • Computational docking : Use Schrödinger Suite or AutoDock to predict binding affinities to targets like DNA G-quadruplexes .

Q. Table 1: Example SAR Data

Substituent PositionBiological Activity (IC₅₀, µM)TargetReference
1-Naphthalen-1-yl2.1 ± 0.3CDK2
3-COOCH₃5.8 ± 0.9Topo I

Q. What experimental models resolve contradictions in toxicity data between in vitro and in vivo studies?

Methodological Answer:

  • In vitro : Use primary hepatocytes or 3D organoids to assess hepatic toxicity .
  • In vivo : Conduct OECD Guideline 407-compliant 28-day oral toxicity studies in rodents, monitoring endpoints like ALT/AST levels (liver function) and renal histopathology .
  • Meta-analysis : Apply PRISMA guidelines to aggregate data from heterogeneous studies, emphasizing dose-response consistency .

Q. How can computational methods predict metabolic stability and potential drug-drug interactions?

Methodological Answer:

  • Metabolism prediction : Use ADMET Predictor™ or SwissADME to identify cytochrome P450 (e.g., CYP3A4) substrates .
  • Interaction screening : Perform in silico docking with CYP isoforms and transport proteins (e.g., P-glycoprotein) .
    Validate predictions with in vitro microsomal stability assays (e.g., human liver microsomes + NADPH) .

Data Analysis & Reproducibility

Q. What statistical approaches address variability in biological replicate data?

Methodological Answer:

  • Outlier detection : Apply Grubbs’ test (α = 0.05) to exclude non-physiological outliers.
  • Normalization : Use Z-score transformation for high-throughput screening data.
  • Multivariate analysis : PCA or PLS-DA to identify confounding variables (e.g., batch effects) .

Q. How should researchers validate target engagement in cellular assays?

Methodological Answer:

  • Cellular thermal shift assay (CETSA) : Monitor protein thermal stability shifts post-treatment .
  • Knockdown/knockout models : CRISPR-Cas9 gene editing to confirm phenotype rescue .

Toxicological & Mechanistic Studies

Q. What are the best practices for evaluating environmental toxicity of β-carboline derivatives?

Methodological Answer:

  • Aquatic toxicity : Follow OECD 202 (Daphnia magna) and OECD 203 (fish acute toxicity) guidelines .
  • Bioaccumulation : Calculate logP values (e.g., using ChemAxon) and assess BCF (bioconcentration factor) .

Q. How can transcriptomic profiling elucidate mechanistic pathways?

Methodological Answer:

  • RNA-seq : Treat cell lines (e.g., HepG2) with IC₅₀ doses and perform differential expression analysis (DESeq2).
  • Pathway enrichment : Use DAVID or GSEA to identify overrepresented pathways (e.g., apoptosis, oxidative stress) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.